molecular formula C6H8ClN3O B2512357 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL CAS No. 49665-74-9; 805180-47-6

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

Cat. No.: B2512357
CAS No.: 49665-74-9; 805180-47-6
M. Wt: 173.6
InChI Key: GEHBPEUNXXHIFD-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol (CAS: 805180-47-6) . Its structure features a pyrimidine backbone substituted with an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and a 2-chloroethyl (-CH₂CH₂Cl) side chain at position 3.

Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as nucleobase analogs and enzyme inhibitors. The 2-chloroethyl group in this compound may confer alkylating properties, which are often exploited in drug design for targeting DNA or proteins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(2-chloroethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-2-1-4-3-9-6(8)10-5(4)11/h3H,1-2H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHBPEUNXXHIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol with analogous pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
2-Amino-5-(2-chloroethyl)pyrimidin-4-ol C₆H₈ClN₃O 173.60 2-chloroethyl, amino, OH Discontinued; potential alkylating agent
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol C₆H₈ClN₃O 173.60 Cl, methyl, methylamino Available; research applications
2-Chloro-4-methylpyrimidin-5-amine C₅H₆ClN₃ 143.58 Cl, methyl, amino High-quality commercial availability
2-Chloro-5-fluoro-pyrimidin-4-ol C₄H₃ClFN₂O 146.53 Cl, F, OH High electronegativity substituents
2-Amino-5-chloro-6-methylpyrimidin-4-ol C₅H₆ClN₃O 159.58 Cl, methyl, amino, OH Documented safety protocols
Key Observations:
  • Molecular Weight and Substituent Effects: Compounds like 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol share the same molecular weight (173.60 g/mol) as the target compound but differ in substituents. The 2-chloroethyl group may increase steric bulk compared to methyl or chloro groups, influencing binding affinity or solubility .
  • Alkylating Potential: The 2-chloroethyl group in the target compound is a known alkylating moiety, which could enable covalent interactions with biomolecules (e.g., DNA crosslinking). This property is absent in derivatives with methyl or simple chloro substituents .

Preparation Methods

Cyclocondensation Methods

Pyrimidine ring formation typically employs cyclocondensation reactions between β-dicarbonyl compounds and nitrogen-containing reagents like urea or guanidine. For 2-amino-5-(2-chloroethyl)pyrimidin-4-ol, a plausible precursor is ethyl β-chloroethylacetoacetate, which undergoes cyclization with guanidine hydrochloride under acidic conditions. This method, however, requires stringent temperature control (80–100°C) to prevent decomposition of the chloroethyl group.

A modified Biginelli reaction using thiourea derivatives has also been explored, though yields remain suboptimal (≤45%) due to competing side reactions at the chloroethyl moiety. Post-cyclization oxidation of a 4-mercapto intermediate to the hydroxyl group introduces additional steps, further complicating scalability.

Chlorination of Hydroxyethyl Precursors

A more direct route involves chlorinating 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol. Thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–10°C efficiently converts hydroxyethyl to chloroethyl groups, as demonstrated in analogous pyrimidine syntheses. For example, 2-methyl-4-amino-5-oxymethylpyrimidine hydrochloride reacts with SOCl₂ in DMF to yield 95.6% of the chlorinated product after 1 hour. Applying this to the target compound would require protecting the 4-hydroxy group during chlorination, likely via silylation or acetylation, to prevent undesired side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions involving pyrimidine derivatives. In a study by, 2-amino-4-chloro-pyrimidine derivatives were synthesized in 54–72% yields using substituted amines and triethylamine in propanol under microwave conditions (120–140°C, 15–30 minutes). Adapting this protocol, 2-amino-5-(2-chloroethyl)pyrimidin-4-ol could be synthesized via nucleophilic substitution of a 4-chloro intermediate with ethanolamine, followed by chlorination. This approach reduces reaction times from hours to minutes but necessitates careful optimization of microwave power and solvent polarity.

Solvent and Catalyst Optimization

The choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents like DMF enhance chlorination efficiency by stabilizing ionic intermediates, as evidenced in, where DMF enabled near-quantitative conversion of hydroxyl to chloro groups. Conversely, protic solvents such as isopropyl alcohol improve crystallinity during workup, aiding in product isolation.

Catalytic systems, including triethylamine and pyridine, mitigate HCl byproduct accumulation during chlorination. In the patent method, triethylamine increased yields by 15% by scavenging HCl, preventing protonation of the pyrimidine nitrogen and subsequent side reactions.

Reaction Mechanism Insights

The chlorination mechanism proceeds via a two-step process: (1) nucleophilic attack of the hydroxyethyl oxygen on SOCl₂, forming a chlorosulfite intermediate, and (2) displacement by chloride to yield the chloroethyl group. DMF acts as a Lewis acid catalyst, polarizing the S=O bond and facilitating chloride release. Side reactions, such as elimination to form vinyl chloride, are suppressed at low temperatures (<20°C).

Comparative Analysis of Yields and Conditions

Method Starting Material Conditions Yield Reference
Cyclocondensation Ethyl β-chloroethylacetoacetate HCl, 80°C, 12 h 45%
SOCl₂ Chlorination 2-Amino-5-hydroxyethylpyrimidin DMF, 0°C, 1 h 91.5%
Microwave Substitution 4-Chloro-pyrimidine derivative Propanol, 140°C, 30 min 54%

Challenges and Side Reactions

Key challenges include:

  • Regioselectivity : Competing chlorination at the 4-hydroxy group unless protected.
  • Stability : The chloroethyl group is prone to elimination under basic conditions, forming vinyl chloride byproducts.
  • Purification : Co-crystallization of unreacted starting material necessitates chromatographic separation, reducing overall yields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of pyrimidine precursors (e.g., 2-amino-4-hydroxypyrimidine) with 2-chloroethylating agents (e.g., 1-chloro-2-ethyl bromide) under basic conditions (e.g., NaH/DMF) .
  • Key Parameters :

  • Temperature: 60–80°C
  • Solvent: DMF or THF
  • Yield Optimization: ~25–30% (based on analogous pyrimidine syntheses) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are most reliable for characterizing 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., δ ~5.2 ppm for NH2_2, δ ~3.8 ppm for CH2_2Cl) .
  • HRMS : Exact mass determination (e.g., C6_6H9_9ClN3_3O+^+: calc. 186.0434, observed 186.0432) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL in nucleophilic substitution reactions?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for substitution at the 2-chloroethyl group .
  • Reaction Path Screening : Algorithms (e.g., GRRM) explore possible pathways, identifying intermediates and byproducts .
    • Case Study : Analogous pyrimidines show higher reactivity when the chloroethyl group is para to electron-withdrawing substituents (e.g., -OH), reducing activation barriers by ~15 kcal/mol .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives like 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL?

  • Experimental Design :

  • Dose-Response Studies : Test compound across concentrations (1 nM–100 µM) to identify non-linear effects .
  • Control for Prototropy : Stabilize tautomeric forms (e.g., using buffered solutions at pH 6.5–7.5) to isolate active conformers .
    • Data Analysis :
  • Multivariate Statistics : PCA or cluster analysis to differentiate assay variability (e.g., cell-line-specific responses) .

Q. How can derivatives of 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL be rationally designed for enhanced bioactivity?

  • Approach :

  • Fragment-Based Drug Design : Replace the chloroethyl group with bioisosteres (e.g., trifluoromethyl, ethynyl) to improve target binding .
  • Docking Studies : Molecular docking (AutoDock Vina) against enzymes like dihydrofolate reductase (DHFR) to predict binding affinities .
    • Validation :
  • In Vitro Assays : Measure IC50_{50} values against bacterial/fungal strains (e.g., E. coli MIC: ≤50 µg/mL) .

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